m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
Overview
Description
M-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate is a chemical compound with the CAS Number: 882366-16-7 . It has a molecular weight of 340.79 and a molecular formula of C14H13ClN2O4S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Crystal Structure and Interactions
Pyrimidine derivatives, including those similar to m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, are significant due to their presence in nucleic acids. Research on pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveals insights into hydrogen-bonded bimolecular ring motifs and the interaction of sulfonate and carboxylate groups in these compounds (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Biological Activities
Pyrimidine derivatives are synthesized for various applications, including their anti-inflammatory and antimicrobial activities. For instance, the synthesis of specific pyrimidine-5-carboxylate derivatives has been explored for their potential biological activities (A.S.Dongarwar et al., 2011).
Applications in Nonlinear Optics
Pyrimidine derivatives are also noted for their applications in nonlinear optics (NLO). A study on 4-thiopyrimidines derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, highlights their significant NLO character, which is recommended for optoelectronic high-tech applications (Hussain et al., 2020).
Medicinal Chemistry
Pyrazoles synthesized from pyrimidine derivatives, like m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, have shown promising results in medicinal chemistry. Their potential as anti-breast cancer and anti-inflammatory agents is particularly notable, with some showing excellent COX-2 inhibition properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Crystal Engineering
The study of pyrimethamine salts, similar in structure to m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate, contributes significantly to crystal engineering. Insights into hydrogen bonding patterns and the formation of cyclic hydrogen-bonded motifs are valuable for designing new crystal structures (Sethuraman et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXOPBVXVPPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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